Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced using benzyl bromide and a suitable base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Dihydropyridine Ring: The dihydropyridine ring is typically formed through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known calcium channel blocker with a similar mechanism of action.
Uniqueness
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives .
Properties
Molecular Formula |
C24H23ClFNO4 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
ethyl 4-chloro-6-(2-fluoro-6-phenylmethoxyphenyl)-2-oxo-1-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C24H23ClFNO4/c1-4-30-24(29)21-17(25)13-19(27(15(2)3)23(21)28)22-18(26)11-8-12-20(22)31-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
WREMOGNQPPJWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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